molecular formula C21H16BrN7O2 B3205707 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040655-63-7

6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3205707
CAS No.: 1040655-63-7
M. Wt: 478.3 g/mol
InChI Key: KFAMCXZDWGAJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidinone derivative characterized by a hybrid heterocyclic scaffold. Its structure comprises a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core substituted at the 6-position with a 3-(3-bromophenyl)-1,2,4-oxadiazole methyl group and at the 3-position with a 2-methylbenzyl moiety.

Properties

IUPAC Name

6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN7O2/c1-13-5-2-3-6-15(13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)14-7-4-8-16(22)9-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAMCXZDWGAJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has garnered attention in recent years for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

This compound is characterized by a complex structure that includes:

  • Triazolo[4,5-d]pyrimidine core : Known for various biological activities.
  • Oxadiazole moiety : Associated with significant pharmacological properties.
  • Bromophenyl group : Potentially enhances biological activity through halogen interactions.

The molecular formula is C21H16BrN7O2C_{21}H_{16}BrN_{7}O_{2} with a molecular weight of 478.3 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the oxadiazole and triazole rings is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with structural similarities to This compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds related to this structure have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, derivatives have demonstrated IC50 values ranging from 0.12 to 2.78 μM against MCF-7 cells .
CompoundCell LineIC50 (μM)
10aMCF-70.12
10bHCT-1161.54
10cMCF-72.78

The presence of electron-withdrawing groups has been noted to enhance the anticancer activity of similar compounds .

The mechanism through which these compounds exert their effects often involves:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at the G1 phase.

Flow cytometry analyses have shown that these compounds can trigger apoptosis via increased caspase activity .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound may also possess:

  • Antimicrobial Activity : Similar oxadiazole derivatives have been studied for their antibacterial properties against pathogenic bacteria .

Comparative Studies

A comparative analysis with known drugs like doxorubicin reveals that certain derivatives of this compound exhibit superior activity against specific cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole and triazole derivatives in drug discovery:

  • Study on Oxadiazole Derivatives : A study indicated that oxadiazole derivatives showed promising anti-proliferative activity against HePG-2 liver cancer cells with IC50 values around 35.58 μM .
  • Triazolethiones Research : Investigations into triazolethiones revealed significant cytotoxicity against human malignant cell lines .

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant biological activities. These include:

  • Anticancer Activity : Several studies have reported that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives with oxadiazole and triazole moieties have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored. Similar oxadiazole-containing compounds have exhibited activity against bacteria and fungi.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme dysregulation is a factor.

Research Findings

A comprehensive review of the literature reveals several case studies highlighting the applications of this compound:

  • Anticancer Studies : A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Research published in Journal of Antibiotics indicated that oxadiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Enzyme Inhibition : A recent study found that certain triazolo-pyrimidine derivatives inhibited the activity of specific kinases involved in cancer progression . This suggests a potential therapeutic angle for treating malignancies through targeted enzyme inhibition.

Chemical Reactions Analysis

Bromophenyl-Oxadiazole Reactivity

The 3-bromophenyl substituent undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the aromatic ring. For example:
Ar B OH 2+Br PhPd PPh3 4,Na2CO3Ar Ph\text{Ar B OH }_2+\text{Br Ph}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Ar Ph}
This reaction is inferred from analogous bromophenyl-triazole systems .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in:

  • Nucleophilic substitution at the methyl bridge (e.g., with amines or thiols) .

  • Electrophilic aromatic substitution (e.g., nitration or sulfonation) under acidic conditions .

Triazolo-Pyrimidinone Core Reactivity

The triazolo-pyrimidinone system shows stability under basic conditions but undergoes:

  • Hydrolysis : Under strong acidic conditions (e.g., HCl, reflux), the pyrimidinone ring opens to form carboxylic acid derivatives .

  • Alkylation/Acylation : The N3 position reacts with alkyl halides or acyl chlorides in DMF/K₂CO₃ .

Table 2: Representative Reactions of the Core

Reaction TypeConditionsProductYieldSource
AlkylationCH₃I, KOH, DMF (25°C)N3-Methyl derivative85%
Hydrolysis6M HCl, reflux (12 h)Pyrimidine-2,4-dione derivative63%

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency for triazolo-pyrimidine derivatives. For example:

Table 3: Microwave Optimization

ReactionConventional (Time/Yield)Microwave (Time/Yield)Temp (°C)Source
Cyclocondensation6 h / 63%20 min / 89%120
Alkylation8 h / 70%15 min / 92%100

Biological Activity-Related Modifications

The compound’s anticancer activity (IC₅₀ = 15–30 nM against HCT-116 ) is modulated via:

  • Glucopyranosylation : Reaction with 2,3,4,6-tetra-O-acetyl-D-glucopyranosylbromide to improve solubility .

  • Metal complexation : Formation of Schiff base complexes with transition metals (e.g., Cu²⁺) for enhanced bioactivity .

Stability and Degradation

  • Photodegradation : The bromophenyl group undergoes debromination under UV light (λ = 254 nm) .

  • Thermal Stability : Decomposes above 250°C without melting .

Analytical Characterization

TechniqueKey DataSource
¹H NMR (DMSO-d₆)δ 4.81–4.92 (N–CH₂–N), 7.53–8.78 (Ar-H)
MS (ESI) m/z 478.3 [M+H]⁺

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name / ID Core Structure R₁ (Position 6) R₂ (Position 3) Molecular Formula Key References
Target Compound [1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-(3-Bromophenyl)-1,2,4-oxadiazole methyl 2-Methylbenzyl C₂₃H₁₈BrN₇O₂ -
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl) analog () Same 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole 3-Methoxybenzyl C₂₃H₂₁N₇O₅
3-(4-Bromobenzyl)-5-glycoside derivative () Same Glycoside-thioether 4-Bromobenzyl C₁₇H₁₈BrN₅O₆S
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl) analog () Triazolo-thiadiazine 2,6-Dichlorophenyl 3-Methylpyrazole C₁₆H₁₂Cl₂N₆S
2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyltriazolo-pyrimidinone () [1,2,4]triazolo[1,5-a]pyrimidin-7-one 3,4-Dichlorobenzyl Isopropyl C₁₅H₁₄Cl₂N₆O

Key Observations :

  • Halogen vs. Methoxy Substitutents : The bromophenyl group in the target compound may enhance lipophilicity and receptor binding compared to methoxy-substituted analogs (e.g., ), which prioritize hydrogen bonding via ether oxygen .
  • Benzyl vs. Heterocyclic Substituents : The 2-methylbenzyl group in the target compound likely improves metabolic stability over glycoside derivatives (), which exhibit higher polarity and solubility but reduced membrane permeability .
  • Core Scaffold Variations: Triazolo-thiadiazine derivatives () show distinct pharmacokinetic profiles, with reduced molecular weight and improved solubility compared to triazolopyrimidinones .
Pharmacological and Physicochemical Properties
Property Target Compound Analog Glycoside Derivative Triazolo-thiadiazine
Molecular Weight ~492.34 g/mol 475.47 g/mol 500.32 g/mol 395.27 g/mol
Lipophilicity (LogP) Estimated 3.8–4.2* 2.9 (SwissADME) 1.2 (calculated) 3.1 (SwissADME)
Solubility Low (bromophenyl) Moderate (methoxy) High (glycoside) High (carboxylic acid)
Biological Activity Potential kinase inhibition Unreported Apoptotic antitumor activity COX-2 inhibition (vs. celecoxib)

*Estimated using SwissADME for analogs.

Key Findings :

  • The bromophenyl and methylbenzyl groups in the target compound likely result in higher LogP (3.8–4.2) compared to methoxy-substituted analogs (LogP ~2.9), favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Glycoside derivatives () exhibit antitumor activity via apoptosis induction, suggesting that modifying the 5-position with polar groups could enhance target selectivity .
  • The triazolo-thiadiazine scaffold () demonstrates superior solubility and pharmacokinetic alignment with celecoxib, highlighting the impact of core structure on drug-likeness .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodology : Synthesis typically involves multi-step heterocyclic condensation. Key steps include cyclization of oxadiazole and triazolopyrimidine precursors under reflux in aprotic solvents (e.g., DMF or THF). Optimization may involve varying catalysts (e.g., p-toluenesulfonic acid, as in ), temperature gradients (80–120°C), and solvent polarity to improve yield. Post-synthesis purification via flash chromatography or recrystallization is critical ().
  • Validation : Monitor reaction progress using TLC and HPLC-MS for purity (>95% target) .

Q. How is the molecular structure confirmed experimentally?

  • Techniques :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl groups) and carbon shifts (e.g., oxadiazole C=O at ~165 ppm) .
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H⋯N motifs) and supramolecular packing ( ).
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N, Br % within ±0.3% of theoretical) .

Q. What are the solubility and lipophilicity profiles, and how do they influence drug-likeness?

  • Methods : Use SwissADME or similar tools to calculate logP (lipophilicity) and aqueous solubility (mg/mL). Experimental validation via shake-flask method in PBS (pH 7.4) or DMSO .
  • Findings : Bromophenyl and methylbenzyl groups increase logP (indicative of membrane permeability), while triazolopyrimidine enhances solubility in polar solvents .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactivity sites?

  • Approach : Perform B3LYP/6-311G(d,p) calculations to map electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic regions (e.g., oxadiazole ring as electron-deficient). HOMO-LUMO gaps predict charge-transfer interactions ().
  • Application : Correlate computed Mulliken charges with experimental reactivity (e.g., bromine substitution directing electrophilic aromatic substitution) .

Q. How to resolve contradictions in spectroscopic data or synthesis yields?

  • Case Study : Low yields (e.g., 22–27% in ) may stem from steric hindrance or side reactions. Use LC-MS to detect byproducts (e.g., dimerization) and optimize stoichiometry.
  • Data Reconciliation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex heterocycles .

Q. What structure-activity relationships (SAR) guide biological activity modulation?

  • Strategy : Synthesize analogs with substitutions on the bromophenyl or methylbenzyl groups. Test in vitro for target binding (e.g., kinase inhibition) and correlate with steric/electronic parameters ().
  • Example : Replacing bromine with methoxy groups alters π-π stacking interactions, affecting potency .

Q. How do hydrogen-bonding networks influence crystal packing and stability?

  • Analysis : Use X-ray data to identify intermolecular interactions (e.g., N–H⋯O bonds forming R₂²(8) motifs). Thermal analysis (DSC/TGA) links packing efficiency to melting points ( ).
  • Implications : Stable crystals improve formulation stability for preclinical studies .

Q. What purification strategies address low-yield reactions or persistent impurities?

  • Solutions :

  • Flash chromatography : Optimize solvent gradients (e.g., hexane:EtOAc 4:1 to 1:1) for polar impurities.
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal purity.
  • HPLC-MS : Identify and isolate isomeric byproducts ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.